molecular formula C2H2Cl4N2 B11969155 N',2,2,2-Tetrachloroacetamidine CAS No. 22876-01-3

N',2,2,2-Tetrachloroacetamidine

Cat. No.: B11969155
CAS No.: 22876-01-3
M. Wt: 195.9 g/mol
InChI Key: KUECWKYCHVOFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’,2,2,2-Tetrachloroacetamidine is a chemical compound with the molecular formula C2H2Cl4N2 and a molecular weight of 195.864 g/mol . It is known for its unique structure, which includes four chlorine atoms attached to an acetamidine core. This compound is utilized in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,2,2,2-Tetrachloroacetamidine typically involves the reaction of tetrachloroacetonitrile with ammonia or amines under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process requires precise temperature control and the use of appropriate solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of N’,2,2,2-Tetrachloroacetamidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with advanced equipment to maintain reaction conditions. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’,2,2,2-Tetrachloroacetamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with N’,2,2,2-Tetrachloroacetamidine include bases, acids, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from reactions involving N’,2,2,2-Tetrachloroacetamidine depend on the type of reaction and reagents used. For example, substitution reactions can yield various substituted acetamidines, while hydrolysis can produce amides and acids .

Scientific Research Applications

N’,2,2,2-Tetrachloroacetamidine is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.

    Medicine: Research involving N’,2,2,2-Tetrachloroacetamidine explores its potential as a therapeutic agent or a precursor to pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of N’,2,2,2-Tetrachloroacetamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modify the activity of these targets through covalent bonding or non-covalent interactions. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’,2,2,2-Tetrachloroacetamidine is unique due to its high chlorine content and specific reactivity patterns. Its ability to undergo various substitution and hydrolysis reactions makes it a valuable reagent in synthetic chemistry.

Properties

CAS No.

22876-01-3

Molecular Formula

C2H2Cl4N2

Molecular Weight

195.9 g/mol

IUPAC Name

N',2,2,2-tetrachloroethanimidamide

InChI

InChI=1S/C2H2Cl4N2/c3-2(4,5)1(7)8-6/h(H2,7,8)

InChI Key

KUECWKYCHVOFEE-UHFFFAOYSA-N

Isomeric SMILES

C(=N/Cl)(\C(Cl)(Cl)Cl)/N

Canonical SMILES

C(=NCl)(C(Cl)(Cl)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.